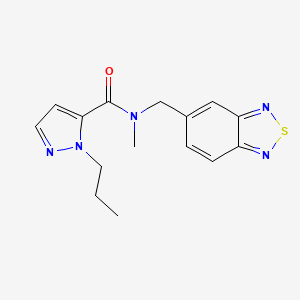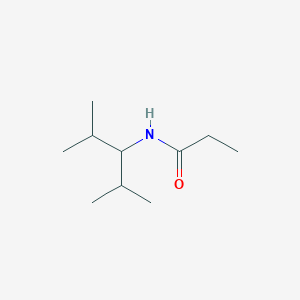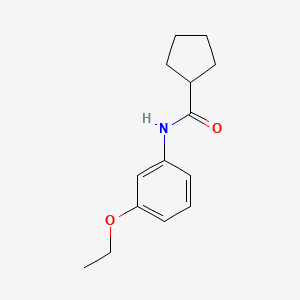
1-(3-Chloro-4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring, a methyl-substituted pyridine ring, and a urea linkage. Its unique structure imparts specific chemical and physical properties, making it valuable for research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 6-methyl-2-pyridinecarboxylic acid.
Formation of Urea Linkage: The key step involves the formation of the urea linkage. This can be achieved by reacting the amine group of 3-chloro-4-fluoroaniline with an isocyanate derivative of 6-methyl-2-pyridinecarboxylic acid under controlled conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or acetonitrile, at elevated temperatures (50-80°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis process, and implementation of continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(3-Chloro-4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis of the urea linkage can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of biological processes and pathways, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Chloro-4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-3-(2-pyridyl)urea: This compound lacks the methyl group on the pyridine ring, which can affect its chemical properties and biological activity.
1-(3-Chloro-4-fluorophenyl)-3-(4-methylpyridin-2-yl)urea: The position of the methyl group on the pyridine ring is different, leading to variations in its reactivity and interactions with molecular targets.
1-(3-Chloro-4-fluorophenyl)-3-(6-methylpyridin-3-yl)urea: The position of the urea linkage on the pyridine ring is altered, resulting in changes in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-3-2-4-12(16-8)18-13(19)17-9-5-6-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYCBSRGYMTBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B5358481.png)

![3-(butylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358499.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358508.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B5358517.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5358521.png)
![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B5358529.png)
![methyl 2-chloro-5-[({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5358544.png)
![4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide](/img/structure/B5358550.png)
![rel-(1S,3R)-3-amino-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5358554.png)

![N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5358565.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methylpyridine](/img/structure/B5358566.png)
